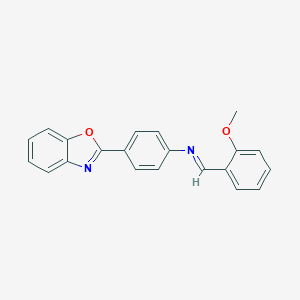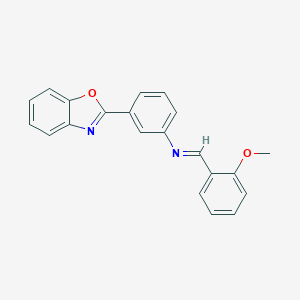![molecular formula C21H16N4O2S B313960 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B313960.png)
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C21H16N4O2S and an average mass of 388.442 Da This compound is notable for its unique structure, which includes an oxazolo[4,5-b]pyridine moiety, a phenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of ionic liquids like [BMIM]BF4 in the synthesis process suggests a potential for scalable and environmentally sustainable production. The use of such solvents can reduce the need for hazardous organic solvents and catalysts, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites, disrupting normal biological processes and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.
2-(Pyridin-2-yl)-N-phenylbenzamide: Another related compound with a pyridine moiety, but lacking the oxazolo ring.
Uniqueness
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its synthesis using environmentally friendly methods further enhances its appeal in research and industrial applications .
Properties
Molecular Formula |
C21H16N4O2S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H16N4O2S/c1-13-4-2-5-15(12-13)19(26)25-21(28)23-16-9-7-14(8-10-16)20-24-18-17(27-20)6-3-11-22-18/h2-12H,1H3,(H2,23,25,26,28) |
InChI Key |
NKXGVGSBGKNQMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313877.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313880.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313881.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313882.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313888.png)
![Methyl 2-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B313889.png)


![2-(2-{[(4-Ethoxyphenyl)imino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B313893.png)
![2-(4-{[(4-Ethoxyphenyl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B313894.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B313895.png)
![2-{4-[(Mesitylimino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313896.png)
![2-(4-{[(3,4-Dimethylphenyl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B313897.png)
![N-{2-methoxy-4-[(2-thienylmethylene)amino]phenyl}-2-furamide](/img/structure/B313898.png)
